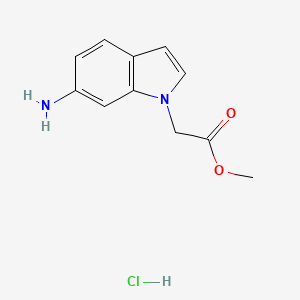

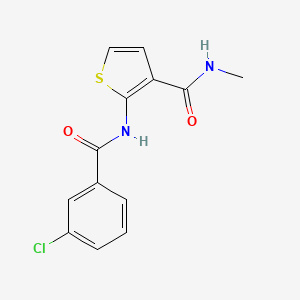

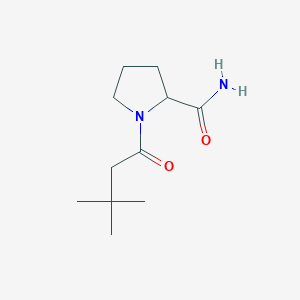

(E)-3-(4-(methylthio)phenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(4-(methylthio)phenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C22H25NO2S2 and its molecular weight is 399.57. The purity is usually 95%.

BenchChem offers high-quality (E)-3-(4-(methylthio)phenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-(methylthio)phenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photoredox-Catalyzed Cascade Annulation

Overview: Photoredox-catalyzed reactions have gained prominence in organic synthesis due to their mild reaction conditions and broad substrate scope. In this context, the compound has been investigated for its role in cascade annulation reactions.

Application: A study published in Organic Chemistry Frontiers demonstrated that this compound can participate in a photoredox-catalyzed cascade annulation with sulfonyl chlorides. As a result, various benzothiophenes and benzoselenophenes were synthesized in moderate to good yields at ambient temperature .

Antioxidant Activity

Overview: Antioxidants play a crucial role in protecting cells from oxidative damage. Researchers have explored the antioxidant properties of the compound you’re interested in.

Application: The compound “2-methoxy-4-((4-methoxyphenylimino)methyl)phenol” can be synthesized from vanillin and p-anisidine using water as a solvent. Its antioxidant activity has been investigated, and further characterization is essential .

Luminescent Metal-Organic Frameworks (MOFs)

Overview: MOFs are porous materials with diverse applications, including gas storage, catalysis, and luminescence. The compound has been incorporated into a novel luminescent MOF.

Application: A highly luminescent entangled metal–organic framework, based on the compound (E)-1,2-diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene, was designed and constructed. This MOF exhibits strong blue-green emission with an excellent fluorescence quantum yield of 99% .

Total Synthesis of Complex Diterpenoid Alkaloids

Overview: Diterpenoid alkaloids are natural products with intricate three-dimensional structures. Researchers have focused on their total synthesis, aiming to unlock their biological activities.

Application: The research group led by Professor Yong Qin has made significant strides in the total synthesis of complex diterpenoid alkaloids. Using oxidative dearomatization/Diels-Alder cycloaddition as a key strategy, they successfully synthesized six different diterpenoid alkaloids and their corresponding skeletons. These compounds include isoazitine, dihydroajaconine, gymnandine, atropurpuran, arcutinine, and liangshanone .

Propiedades

IUPAC Name |

(E)-3-(4-methylsulfanylphenyl)-N-[(4-phenylsulfanyloxan-4-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2S2/c1-26-19-10-7-18(8-11-19)9-12-21(24)23-17-22(13-15-25-16-14-22)27-20-5-3-2-4-6-20/h2-12H,13-17H2,1H3,(H,23,24)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAMRRYEWDXYMD-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-(methylthio)phenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Chlorobenzo[d]isoxazol-3-yl)methanol](/img/structure/B2814995.png)

![4-methyl-5-[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2814996.png)

![2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(2-methylpropyl)amino)acetamide](/img/structure/B2814997.png)

![Ethyl 2,4-dimethyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2815000.png)

![3-(2-ethoxyethyl)-8-hexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2815001.png)

![1-[4-(isobutyrylamino)benzoyl]-N-isopropylpiperidine-3-carboxamide](/img/structure/B2815004.png)